REACTION_SMILES
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[Br:1][c:2]1[c:3]([C:4](=[O:5])[NH2:6])[cH:7][cH:8][c:9]([F:11])[cH:10]1.[F:12][C:13]([F:14])([F:15])[C:16]([O:17][C:18](=[O:19])[C:20]([F:21])([F:22])[F:23])=[O:24].[cH:25]1[cH:26][cH:27][n:28][cH:29][cH:30]1>>[Br:1][c:2]1[c:3]([C:4]#[N:6])[cH:7][cH:8][c:9]([F:11])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1ccc(F)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC(=O)C(F)(F)F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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N#Cc1ccc(F)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |